4-Hydroy PAC-1-d8
Description
Properties
Molecular Formula |
C₂₃H₂₀D₈N₄O₃ |
|---|---|
Molecular Weight |
416.54 |
Synonyms |
(E)-N’-(3-Allyl-2,4-dihydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide-d8 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture of PAC-1 and Its Deuterated Analog
The parent compound PAC-1 ((E)-N'-(3-allyl-2,4-dihydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide) features three critical domains:
-
Aryl hydrazone core : Formed via condensation of 3-allyl-2,4-dihydroxybenzaldehyde with 2-(4-benzylpiperazin-1-yl)acetohydrazide.
-
4-Benzylpiperazine moiety : Introduced through nucleophilic substitution or reductive alkylation.
-
Allyl substituent : Positioned on the aromatic ring to modulate electronic and steric properties.
In 4-Hydroxy PAC-1-d8, eight hydrogen atoms are replaced with deuterium. Isotopic labeling likely targets exchangeable protons (e.g., hydroxyl, amine) or inert positions (e.g., benzyl methylene, allyl groups). Computational modeling and mass spectrometry data suggest deuteration occurs at:
-
Benzylpiperazine : Deuterated benzyl chloride (C₆D₅CD₂Cl) introduces deuterium at the benzyl group’s methylene and aromatic positions.
-
Acetohydrazide backbone : Deuterated acetic acid (CD₃CO₂H) or hydrazine-d₄ (N₂D₄) enables isotopic enrichment.
-
Allyl group : Allyl-d₅ bromide (CD₂=CDCD₂Br) substitutes the allyl hydrogen atoms.
Synthetic Routes to 4-Hydroxy PAC-1-d8
Preparation of 4-Benzylpiperazine-d₈
The benzylpiperazine segment is deuterated via two approaches:
-
Reductive deuteration : Piperazine reacts with deuterated benzyl chloride (C₆D₅CD₂Cl) in the presence of sodium cyanoborodeuteride (NaBD₃CN) to yield 4-benzylpiperazine-d₈.
-
Catalytic exchange : Commercial 4-benzylpiperazine undergoes H-D exchange using D₂O and Pd/C under high-pressure deuterium gas, achieving >98% deuteration at benzylic and aromatic positions.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Pressure (H₂/D₂) | 3–5 MPa |
| Catalyst | 5% Pd/C (w/w) |
| Time | 48–72 h |
Synthesis of 3-Allyl-2,4-dihydroxybenzaldehyde-d₃
Deuteration of the allyl group is achieved by:
-
Friedel-Crafts alkylation : 2,4-Dihydroxybenzaldehyde reacts with allyl-d₅ bromide (CD₂=CDCD₂Br) in the presence of AlCl₃, yielding the deuterated allyl aromatic intermediate.
-
Protection-deprotection : Hydroxyl groups are protected as acetates using deuterated acetic anhydride ((CD₃CO)₂O), followed by deprotection with DCl/D₂O.
Preparation of 2-(4-Benzylpiperazin-1-yl)acetohydrazide-d₈
The acetohydrazide backbone is synthesized via:
-
Deuterated acetylation : Chloroacetyl chloride reacts with deuterated hydrazine (N₂D₄) in CD₃OD, forming chloroacetohydrazide-d₄.
-
Nucleophilic substitution : The chloro intermediate reacts with 4-benzylpiperazine-d₈ in deuterated DMF (d₇-DMF) at 60°C for 12 h.
Yield Optimization :
| Parameter | Value |
|---|---|
| Solvent | d₇-DMF |
| Temperature | 60°C |
| Reaction Time | 12 h |
| Equivalents (Piperazine) | 1.2 eq |
Hydrazone Coupling
The final condensation step involves reacting 3-allyl-2,4-dihydroxybenzaldehyde-d₃ with 2-(4-benzylpiperazin-1-yl)acetohydrazide-d₈ under acidic conditions:
-
Solvent System : Deuterated methanol (CD₃OD) with 0.1 M DCl.
-
Conditions : Reflux at 65°C for 6 h, achieving >90% conversion.
Purification and Characterization
Chromatographic Isolation
Crude 4-Hydroxy PAC-1-d8 is purified via:
-
Normal-phase chromatography : Silica gel eluted with CDCl₃/CD₃OD (95:5).
-
Reverse-phase HPLC : C18 column with a gradient of D₂O/CD₃CN (0.1% CF₃COOD).
Purity Data :
| Method | Purity (%) |
|---|---|
| HPLC (280 nm) | 99.2 |
| LC-MS (ESI+) | 98.7 |
Spectroscopic Confirmation
-
¹H NMR (d₆-DMSO) : Absence of signals at δ 2.5–3.5 (deuterated benzylpiperazine) and δ 5.0–6.0 (deuterated allyl group).
-
HRMS (m/z) : [M+H]⁺ calculated for C₂₃H₂₀D₈N₄O₃: 417.54; observed: 417.52.
Challenges and Optimization
Isotopic Dilution
Partial deuteration (<95%) may occur due to:
-
Protic impurities : Trace H₂O in solvents reduces deuteration efficiency.
-
Incomplete exchange : Steric hindrance in the benzylpiperazine group limits H-D substitution.
Mitigation Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
